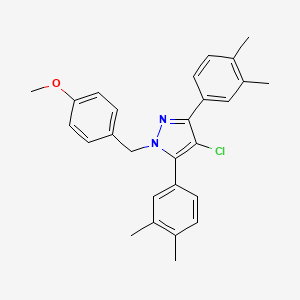![molecular formula C16H13Cl2N3O3S B14927364 4-chloro-N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}benzenesulfonamide](/img/structure/B14927364.png)
4-chloro-N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N~1~-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}-1-benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a chlorophenoxy group, a pyrazole ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N~1~-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}-1-benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the intermediate 3-chlorophenoxyacetic acid, which is then reacted with hydrazine to form the corresponding hydrazide. This hydrazide undergoes cyclization to form the pyrazole ring. The final step involves the sulfonation of the pyrazole derivative with chlorosulfonic acid to yield the target compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N~1~-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}-1-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-N~1~-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}-1-benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections due to its sulfonamide moiety.
Industry: Utilized in the development of agrochemicals, particularly as a fungicide.
Mechanism of Action
The mechanism of action of 4-chloro-N~1~-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}-1-benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or pesticidal effects.
Comparison with Similar Compounds
Similar Compounds
Difenoconazole: A fungicide with a similar structure, containing a chlorophenoxy group and a triazole ring.
Rafoxanide: An anthelmintic compound with a similar sulfonamide moiety.
Uniqueness
4-Chloro-N~1~-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}-1-benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrazole ring and benzenesulfonamide moiety make it particularly effective in certain applications, such as enzyme inhibition and fungicidal activity.
Properties
Molecular Formula |
C16H13Cl2N3O3S |
|---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
4-chloro-N-[1-[(3-chlorophenoxy)methyl]pyrazol-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H13Cl2N3O3S/c17-12-4-6-16(7-5-12)25(22,23)20-14-9-19-21(10-14)11-24-15-3-1-2-13(18)8-15/h1-10,20H,11H2 |
InChI Key |
DEVGFOPUVNNSHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCN2C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({5-[(4-chlorophenoxy)methyl]furan-2-yl}carbonyl)-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide](/img/structure/B14927291.png)
![4-({[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}amino)-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14927297.png)
![1-benzyl-3,6-dimethyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927299.png)
![4-chloro-N-[4-chloro-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B14927305.png)
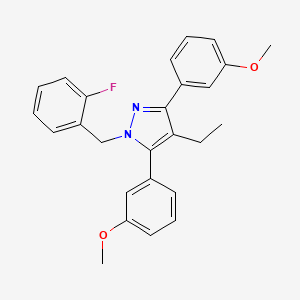
![4-(furan-2-yl)-2-{3-[4-(propan-2-yl)phenyl]-5-(trifluoromethyl)-1H-pyrazol-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B14927325.png)
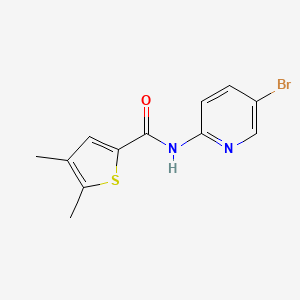
![(5-Ethylthiophen-2-yl)[7-(3-nitrophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone](/img/structure/B14927330.png)
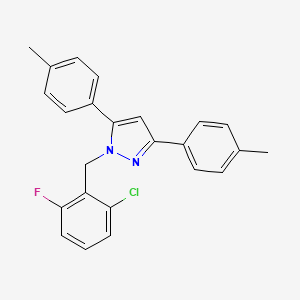
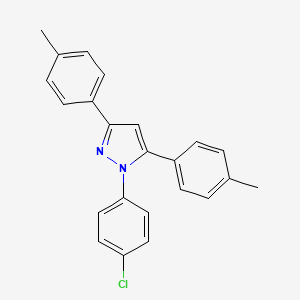
![N-(2,4-dimethylphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14927344.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B14927350.png)
![N-(6-methoxypyridin-3-yl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14927359.png)
